Antibiotic LB 10517
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Overview
Description
Antibiotic LB 10517 is a catechol-substituted cephalosporin with a broad antibacterial spectrum.
Scientific Research Applications
Antibiotic Properties and Efficacy
- Antibiotic LB 10517, as part of a class of novel antibiotics, exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). TAN-1057 A, B, C, and D, produced by Gram-negative bacteria, are closely related to LB 10517 and show significant efficacy against both Gram-negative and Gram-positive bacteria, including MRSA. These antibiotics inhibit protein biosynthesis in bacteria and have shown protective effects in experimental MRSA infections in mice (Katayama et al., 1993).
Environmental Impact and Resistance
- The widespread use of antibiotics like LB 10517 in animal husbandry contributes significantly to environmental antibiotic pollution. This widespread exposure can lead to the development of antibiotic-resistant bacteria, which is a growing concern for both environmental and human health (Kemper, 2008).
Antibiotic Resistance Mechanisms
- Understanding and overcoming antibiotic resistance is vital in the context of antibiotics like LB 10517. Bacteria exposed to sub-lethal doses of antibiotics can mutate and develop resistance. This resistance can arise from genetic mutations or the acquisition of resistance genes. The increasing prevalence of drug-resistant bacteria, along with the limited discovery of new antibiotics, emphasizes the importance of studying antibiotic resistance mechanisms (Richardson, 2017).
Biohybrid Nanomaterials for Antibacterial Applications
- Recent studies have explored the use of biohybrid nanomaterials, combining antibiotics like LB 10517 with other compounds, to enhance their efficacy. These nanomaterials have shown promising results in both in vitro and in vivo antibacterial activities, offering potential new strategies in the fight against antibiotic-resistant bacteria (Wu et al., 2015).
Probiotic Interaction Studies
- The interaction of probiotic bacteria with antibiotics like LB 10517 is an area of interest, particularly in studying the anti-adherence properties of probiotic strains against pathogens. Such interactions can help in understanding the synergistic effects of probiotics and antibiotics in combating infections (Nowak Adriana et al., 2016).
properties
CAS RN |
175553-22-7 |
---|---|
Product Name |
Antibiotic LB 10517 |
Molecular Formula |
C27H24N9NaO9S2 |
Molecular Weight |
705.7 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H25N9O9S2.Na/c28-16-7-17(29)35(10-31-16)5-1-2-12-8-46-24-19(23(40)36(24)20(12)25(41)42)33-22(39)18(13-9-47-27(30)32-13)34-45-21(26(43)44)11-3-4-14(37)15(38)6-11;/h1-4,6-7,9-10,19,21,24,29,37-38H,5,8,28H2,(H2,30,32)(H,33,39)(H,41,42)(H,43,44);/q;+1/p-1/b2-1+,29-17?,34-18+;/t19-,21+,24-;/m1./s1 |
InChI Key |
XWSGXPDTWCZCTR-KQNRULBFSA-M |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)[O-])/C=C/CN5C=NC(=CC5=N)N.[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Antibiotic LB 10517; LB 10517; LB-10517; LB10517; Antibiotic LB-10517; Antibiotic LB10517; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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